molecular formula C21H21N5O2 B12448232 N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide

Cat. No.: B12448232
M. Wt: 375.4 g/mol
InChI Key: IBZRMRQQVQCUOX-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-methoxyphenyl)amino]methylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a benzamide moiety

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide

InChI

InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-17-9-11-18(28-3)12-10-17)25-19(27)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

IBZRMRQQVQCUOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-methoxyphenyl)amino]methylidene]benzamide typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 4,6-dimethyl-1H-pyrimidine-2-amine through a condensation reaction between acetylacetone and guanidine.

    Aldol Condensation: The pyrimidine derivative is then subjected to an aldol condensation with 4-methoxybenzaldehyde to form the intermediate compound.

    Schiff Base Formation: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-methoxyphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-methoxyphenyl)amino]methylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-methoxyphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thus affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-hydroxyphenyl)amino]methylidene]benzamide
  • N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-chlorophenyl)amino]methylidene]benzamide

Uniqueness

N-[(E)-[(4,6-dimethyl-1H-pyrimidin-2-ylidene)amino][(4-methoxyphenyl)amino]methylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, enhances its solubility and reactivity compared to similar compounds.

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